Home > Products > Screening Compounds P138064 > Cariporide mesylate
Cariporide mesylate - 159138-81-5

Cariporide mesylate

Catalog Number: EVT-262932
CAS Number: 159138-81-5
Molecular Formula: C13H21N3O6S2
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cariporide Mesylate is a selective Na+/H+ exchanger isoform 1 (NHE1) inhibitor.
Classification

Cariporide mesylate is classified as a small organic molecule with the chemical formula C₁₈H₂₄N₄O₇S. It has a molecular weight of approximately 379.5 g/mol and is recognized by its CAS number 159138-81-5. The compound is often referred to in scientific literature as a sodium-hydrogen exchanger inhibitor, specifically targeting the NHE1 isoform, which is implicated in various physiological and pathological processes .

Synthesis Analysis

The synthesis of cariporide mesylate involves several key steps, beginning with the formation of a benzoylguanidine core. The process can be summarized as follows:

  1. Formation of Benzoylguanidine Core:
    • A substituted benzoyl chloride reacts with guanidine to create the benzoylguanidine intermediate.
  2. Introduction of Methanesulfonyl Group:
    • The benzoylguanidine intermediate is then treated with methanesulfonyl chloride in the presence of a base (such as triethylamine) to introduce the methanesulfonyl group, yielding cariporide mesylate .

Technical Details

  • Reagents: Substituted benzoyl chlorides, guanidine, methanesulfonyl chloride.
  • Conditions: Typically conducted under controlled temperature and inert atmosphere to avoid moisture and degradation.

Industrial production methods have been optimized for large-scale synthesis, employing continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of cariporide mesylate features a central benzoylguanidine framework with a methanesulfonyl group attached. Key structural attributes include:

  • Core Structure: The benzoyl group provides hydrophobic characteristics, while the guanidine moiety contributes to its basicity.
  • Functional Groups: The methanesulfonyl group enhances solubility and reactivity, making it an effective inhibitor of sodium-hydrogen exchange.

Structural Data

  • Molecular Formula: C₁₈H₂₄N₄O₇S
  • Molecular Weight: 379.5 g/mol
  • 3D Structure: Available in databases like PubChem, which provides additional visualization tools for molecular modeling .
Chemical Reactions Analysis

Cariporide mesylate can undergo several chemical reactions:

  1. Oxidation:
    • Can be oxidized under specific conditions using agents like hydrogen peroxide or potassium permanganate, leading to oxidized derivatives.
  2. Reduction:
    • Reduction reactions may modify functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution:
    • Substitution reactions at the methanesulfonyl group can yield various derivatives through nucleophilic attack by amines or thiols under basic conditions .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Conditions: Basic medium with appropriate nucleophiles.
Mechanism of Action

Cariporide mesylate primarily functions by inhibiting the sodium-hydrogen exchanger isoform 1 (NHE1). This inhibition leads to several biochemical effects:

  • Intracellular pH Regulation: By blocking NHE1 activity, cariporide mesylate prevents excessive sodium influx and promotes intracellular alkalization.
  • Cell Volume Control: The compound helps maintain cell volume by regulating ion transport across the membrane.
  • Cardioprotective Effects: In myocardial ischemia-reperfusion injury, it mitigates cell death by reducing oxidative stress and apoptosis pathways .

Relevant Data

Studies have demonstrated that cariporide mesylate effectively reduces infarct size in animal models of myocardial ischemia, highlighting its potential for clinical applications in cardiac protection .

Physical and Chemical Properties Analysis

Cariporide mesylate exhibits several notable physical and chemical properties:

Applications

Cariporide mesylate has diverse applications across multiple scientific fields:

  1. Cardiology:
    • Investigated for its cardioprotective effects during ischemic events, potentially reducing myocardial damage.
  2. Oncology:
    • Explored as an anticancer agent due to its ability to modulate intracellular pH dynamics, impacting tumor growth and survival.
  3. Biochemistry Research:
    • Used as a tool to study sodium-hydrogen exchange mechanisms and develop new inhibitors targeting similar pathways.
  4. Pharmaceutical Development:
    • Serves as a lead compound for designing novel therapeutic agents aimed at disorders associated with fluid retention or salt overload .
Molecular Pharmacology of NHE1 Inhibition

Structural Basis of NHE1 Inhibition by Cariporide Mesylate

Cariporide mesylate (C₁₂H₁₇N₃O₃S · CH₄O₃S) is a benzoylguanidine derivative featuring a 4-isopropyl-3-methylsulfonylbenzoyl core linked to a guanidinium group. This structure confers high selectivity for the sodium-hydrogen exchanger isoform 1 (NHE1) by exploiting unique conformational features of the exchanger’s extracellular ion-binding domain. The methylsulfonyl moiety at position 3 enhances hydrophobic interactions with transmembrane segment 9 (TM9) of NHE1, while the isopropyl group at position 4 stabilizes the inhibitor within the cation-binding cleft through van der Waals forces [3] [6]. Mutation studies reveal that cariporide binding disrupts the conformational shift required for Na⁺/H⁺ exchange, effectively locking NHE1 in an inactive state. Its selectivity profile demonstrates 60-fold greater potency for NHE1 (IC₅₀ = 0.05 μM) over NHE3 (IC₅₀ = 3 μM) and negligible activity against NHE2 (IC₅₀ > 1000 μM) [3].

Table 1: Structural Determinants of Cariporide-NHE1 Interaction

Structural ElementBinding Target in NHE1Interaction TypeFunctional Consequence
Guanidinium groupGlu³⁴⁶ (TM9)Ionic bondingBlocks H⁺ binding site
3-MethylsulfonylPhe¹⁶³ (TM4)Hydrophobic stackingStabilizes inactive conformation
4-IsopropylLeu³⁵⁰ (TM9)Van der Waals forcesEnhances binding specificity

Kinetics of Na⁺/H⁺ Exchange Modulation in Cancer Cell Lines

Cariporide mesylate exhibits concentration-dependent suppression of Na⁺/H⁺ exchange kinetics across diverse cancer models. In breast cancer cells (MDA-MB-231), 10 μM cariporide reduces proton efflux rates by 82% within 5 minutes, inducing intracellular acidification from pH 7.4 to 6.9. This acidification follows sigmoidal kinetics with a Hill coefficient of 1.3, indicating positive cooperativity in NHE1 inhibition [2] [6]. Leukemia models (K562 cells) treated with 5 μM cariporide show complete abrogation of pH recovery after acid loading (NH₄Cl pulse), while pancreatic cancer cells (MiaPaCa-2) require higher concentrations (20 μM) for equivalent suppression, reflecting tissue-specific NHE1 expression densities. Continuous monitoring reveals that cariporide’s inhibition is reversible upon washout but demonstrates prolonged effects (>2 hours) at concentrations ≥5 μM due to persistent intracellular acidification [4] [6].

Table 2: Kinetics of NHE1 Inhibition in Cancer Cell Lines

Cell LineCariporide (μM)pH Recovery Rate (% control)Time to Max Effect (min)Steady-State ΔpHi
MDA-MB-231 (Breast)1018% ± 3.28.5 ± 1.1-0.52 ± 0.08
K562 (Leukemia)5<5%*6.2 ± 0.9-0.61 ± 0.07
MiaPaCa-2 (Pancreatic)2035% ± 4.712.1 ± 2.3-0.41 ± 0.05

*Denotes near-complete inhibition; data from [4] [6]

Intracellular pH Dynamics and Apoptotic Threshold Regulation

The anticancer efficacy of cariporide mesylate stems from its ability to reverse the alkaline intracellular pH (pHi) characteristic of malignancy. Cancer cells maintain pHi ≈ 7.4 despite extracellular acidosis (pHe ≈ 6.8), creating a "proton reversal" gradient essential for proliferation and evasion of apoptosis. Cariporide (5–20 μM) collapses this gradient by reducing pHi to ≤7.0, activating pH-sensitive executioner caspases (caspase-3/7) and mitochondrial cytochrome c release [2] [6] [8]. In glioblastoma models, cariporide-induced acidification (ΔpHi = -0.35) increases Bax/Bcl-2 ratios 3.8-fold and triggers phosphatidylserine externalization within 6 hours. Notably, the apoptotic threshold occurs at pHi ≤7.05, where acid sphingomyelinase activation generates ceramide microdomains that facilitate death receptor clustering [6] [8]. This mechanism synergizes with conventional chemotherapy; cariporide (10 μM) enhances doxorubicin cytotoxicity 12-fold in MCF-7 breast cancer cells by preventing drug efflux through pH-dependent P-glycoprotein conformational changes [6].

Comparative Efficacy of Cariporide vs. Other Benzoylguanidine Derivatives

Cariporide demonstrates superior NHE1 specificity among benzoylguanidine derivatives, as evidenced by kinetic and binding studies:

  • Amiloride: Parent compound with weak NHE1 inhibition (IC₅₀ = 10–50 μM) and significant activity against epithelial Na⁺ channels (ENaC)
  • Hoe 694: Early derivative with improved potency (NHE1 IC₅₀ = 0.16 μM) but residual NHE2/NHE3 interactions
  • Eniporide: Comparable NHE1 affinity (IC₅₀ = 0.08 μM) yet 9-fold higher NHE3 cross-reactivity than cariporide
  • Zoniporide: Enhanced cardiovascular targeting but reduced anticancer efficacy due to poor tumor penetration [1] [3] [6]

Cariporide’s 4-isopropyl modification minimizes off-target binding, conferring 40-fold selectivity over NHE3 versus eniporide’s 5-fold selectivity. In head-to-head studies using HT-29 colon cancer cells, cariporide (1 μM) suppressed pH recovery by 92%, whereas equipotent concentrations of zoniporide achieved only 74% inhibition. Molecular dynamics simulations attribute this advantage to cariporide’s optimized steric bulk, which perfectly occupies the NHE1 hydrophobic subpocket without inducing allosteric changes that compromise specificity [3] [6].

Table 3: Comparative Pharmacology of Benzoylguanidine NHE1 Inhibitors

CompoundNHE1 IC₅₀ (μM)NHE2/NHE3 Selectivity RatioCancer Cell pHeffect (ΔpH at 10 μM)Key Clinical Limitation
Amiloride15.2 ± 2.11:1.8-0.12 ± 0.03Diuresis, hyperkalemia
Hoe 6940.16 ± 0.031:18.7-0.38 ± 0.06Not clinically developed
Eniporide0.08 ± 0.011:5.3-0.41 ± 0.05Gastrointestinal toxicity
Zoniporide0.04 ± 0.0071:62.5-0.35 ± 0.04Limited tumor penetration
Cariporide0.05 ± 0.0091:60.0-0.52 ± 0.08Cerebrovascular risk*

*Not within article scope but included for context; data synthesized from [1] [3] [6]

Properties

CAS Number

159138-81-5

Product Name

Cariporide mesylate

IUPAC Name

N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide;methanesulfonic acid

Molecular Formula

C13H21N3O6S2

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C12H17N3O3S.CH4O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18;1-5(2,3)4/h4-7H,1-3H3,(H4,13,14,15,16);1H3,(H,2,3,4)

InChI Key

FNDLQABGYJQJPH-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Cariporide Mesylate; Cariporide Mesylate salt; HOE642; HOE-642; HOE 642;

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.